molecular formula C14H18Cl2N2 B1461656 1-(Naphth-1-yl)piperazine dihydrochloride CAS No. 1188264-04-1

1-(Naphth-1-yl)piperazine dihydrochloride

Cat. No. B1461656
CAS RN: 1188264-04-1
M. Wt: 285.2 g/mol
InChI Key: ZGMNVJGEEHEXIQ-UHFFFAOYSA-N
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Description

“1-(Naphth-1-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C14H18Cl2N2 . It is used as an intermediate in pharmaceutical research and development .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(Naphth-1-yl)piperazine dihydrochloride”, has been a subject of study in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. These piperazines can then be deprotected with PhSH, followed by a selective intramolecular cyclization reaction to yield piperazinopyrrolidinones .


Molecular Structure Analysis

The InChI code for “1-(Naphth-1-yl)piperazine dihydrochloride” is 1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(Naphth-1-yl)piperazine dihydrochloride” is a solid at ambient temperature . It has a molecular weight of 285.22 and a boiling point of over 260 degrees Celsius .

Scientific Research Applications

Pharmacology

1-(Naphth-1-yl)piperazine dihydrochloride: is utilized in pharmacological research as a reference material for drug development. Its structural similarity to compounds that interact with serotonin receptors makes it valuable in synthesizing potential therapeutic agents. It serves as a precursor in the synthesis of novel pharmaceuticals aimed at treating neurological disorders .

Material Science

In material science, this compound’s robust molecular structure is explored for creating novel polymeric materials. Researchers investigate its incorporation into polymers to enhance their electrical conductivity and stability, which is crucial for developing advanced materials for electronic devices .

Chemical Synthesis

1-(Naphth-1-yl)piperazine dihydrochloride: plays a role as an intermediate in chemical synthesis. It’s involved in the preparation of complex organic molecules, particularly in the construction of piperazine rings, which are a core component in many pharmaceuticals and agrochemicals .

Analytical Chemistry

This compound is used as a standard in chromatographic methods to quantify similar structures in complex mixtures. Its well-defined physical and chemical properties allow for accurate calibration of analytical instruments, ensuring precise measurements in quality control processes .

Biochemistry

In biochemistry, 1-(Naphth-1-yl)piperazine dihydrochloride is studied for its binding affinity to biological macromolecules. It’s used to probe the function of enzymes and receptors, particularly in the context of signal transduction pathways and neurotransmitter activity .

Environmental Science

The environmental impact of 1-(Naphth-1-yl)piperazine dihydrochloride and its derivatives is assessed in ecotoxicology studies. Researchers evaluate its biodegradability and potential toxicity to aquatic life, contributing to the safety assessment of chemical pollutants .

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It has hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

1-naphthalen-1-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMNVJGEEHEXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphth-1-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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